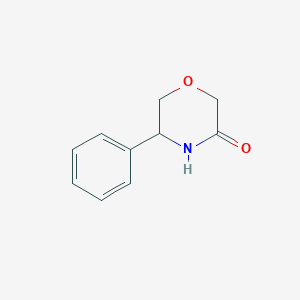

5-Phenylmorpholin-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylmorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXDVCRCMLDJGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630243 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119844-68-7 | |

| Record name | 5-Phenylmorpholin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Phenylmorpholin-3-one: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenylmorpholin-3-one is a heterocyclic organic compound featuring a morpholine ring with a phenyl group at the 5-position and a ketone at the 3-position. This molecule, particularly its chiral enantiomers, serves as a crucial building block in medicinal chemistry. Its structural motif is found in various pharmacologically active compounds, making a thorough understanding of its chemical properties and stability essential for its effective use in research and drug development. Most notably, (S)-5-phenylmorpholin-3-one is a key intermediate in the synthesis of dual orexin receptor antagonists, a class of drugs developed for the treatment of insomnia. This guide provides a comprehensive overview of the core chemical characteristics, stability profile, and relevant experimental insights for this compound.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. Data is provided for the racemic mixture as well as the specific enantiomers where available.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-phenyl-3-morpholinone |

| Molecular Formula | C₁₀H₁₁NO₂[1][2] |

| Molecular Weight | 177.20 g/mol [1][3][4] |

| Appearance | Solid, Off-White Solid, White Crystalline Powder[1][5][6] |

| Melting Point | 90-95 °C ((S)-enantiomer)[5] |

| Boiling Point | 401.9 ± 45.0 °C at 760 mmHg (Predicted)[3][7] |

| Density | 1.149 g/cm³ (Predicted) |

| pKa | 13.66 ± 0.40 (Predicted) |

| Solubility | Limited water solubility; good solubility in methanol and ethyl acetate.[5] |

| CAS Numbers | 1260672-03-4 (Racemic)[1][2][3][7] 192815-71-7 ((R)-enantiomer)[6] 1052209-96-7 ((S)-enantiomer)[5][8] |

| InChI Key | GXDVCRCMLDJGAS-UHFFFAOYSA-N (Racemic)[1][2][3][7] |

Chemical Stability and Handling

Storage and Stability: this compound is a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container at temperatures ranging from 2-8°C to room temperature, protected from light and moisture.[3][5][6] The compound is sensitive to strong acids and may undergo hydrolysis.[5]

Reactivity and Degradation: The primary points of reactivity in this compound are the amide bond within the morpholinone ring and the ketone functional group.

-

Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening to form the corresponding amino acid derivative. The rate of hydrolysis is expected to be pH-dependent.

-

Functionalization: The ketone group can be a site for various chemical transformations, such as reduction to a hydroxyl group or alkylation reactions, allowing for the synthesis of diverse derivatives.[5] This reactivity is fundamental to its use as a synthetic intermediate.

Safety and Handling: this compound is classified as harmful and requires careful handling.[1][3]

-

Hazards: It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2][6]

-

Precautions: Standard personal protective equipment, including gloves, lab coat, and eye protection, should be worn.[1] Work should be conducted in a well-ventilated area or a fume hood. Avoid breathing dust, fumes, or vapors.[1]

Experimental Protocols

General Synthetic Approach: The synthesis of morpholin-3-ones typically involves the cyclization of an appropriate amino alcohol with a reagent that provides the carbonyl carbon. A common method is the reaction of an amino alcohol with an α-haloacetyl halide or ester. For this compound, a plausible synthetic route would start from 2-amino-1-phenylethanol.

-

Reaction Scheme:

-

React 2-amino-1-phenylethanol with a protected chloroacetylating agent (e.g., ethyl chloroacetate) in the presence of a base.

-

The initial reaction would likely form an N-acylated intermediate.

-

Subsequent intramolecular cyclization, potentially under heating or with a stronger base, would form the morpholinone ring.

-

Purification is typically achieved by recrystallization or column chromatography.

-

General Analytical Methods: The characterization and purity assessment of this compound relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the presence of the phenyl group (signals typically in the 7.2-7.5 ppm range), the protons on the morpholine ring, and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms and the presence of the carbonyl group (typically around 170 ppm), the phenyl carbons, and the carbons of the morpholine ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method, likely using a C18 column, would be employed to determine the purity of the compound.

-

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

-

Detection is usually performed using a UV detector, as the phenyl group provides a strong chromophore.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ ion would be observed.

Role in Drug Discovery and Development

This compound is a valuable scaffold in drug discovery, primarily due to its role as a precursor to more complex molecules with therapeutic potential.

Intermediate in Orexin Antagonist Synthesis: The orexin system is a key regulator of sleep-wake cycles in the brain.[9] Orexin receptor antagonists are a class of drugs that block the activity of orexin neuropeptides and are used to treat insomnia.[10][11] (S)-5-Phenylmorpholin-3-one is a critical building block for the synthesis of certain dual orexin receptor antagonists (DORAs). The workflow below illustrates its central role in the construction of these complex therapeutic agents.

This workflow highlights how a relatively simple chiral molecule serves as the foundational core upon which the complex structure of a final active pharmaceutical ingredient (API) is built. The specific stereochemistry of the (S)-enantiomer is often crucial for the desired biological activity and receptor binding affinity.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. This compound | 192815-71-7 [amp.chemicalbook.com]

- 5. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 6. iajps.com [iajps.com]

- 7. rsc.org [rsc.org]

- 8. achmem.com [achmem.com]

- 9. (R)-5-Phenyl-morpholin-3-one | 192815-71-7 [sigmaaldrich.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydrolysis of the 5'-p-nitrophenyl ester of TMP by oligoribonucleases (ORN) from Escherichia coli, Mycobacterium smegmatis, and human - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Phenylmorpholin-3-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Phenylmorpholin-3-one, a key chemical intermediate. This document details its chemical identity, physical properties, and available spectral data, alongside a detailed experimental protocol for its synthesis.

Core Compound Information

This compound is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. It exists as a racemic mixture and as individual enantiomers, each with distinct properties and applications.

| Identifier | Racemic this compound | (S)-5-Phenylmorpholin-3-one | (R)-5-Phenylmorpholin-3-one |

| CAS Number | 1260672-03-4[1] | 1052209-96-7[2] | 192815-71-7[3] |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂[2] | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol [1] | 177.20 g/mol [4] | 177.2 g/mol [3] |

| Appearance | Solid[1] | - | Off-white solid[3] |

| Purity | 98%[1] | - | 95%[3] |

| Storage | - | Sealed in dry, 2-8°C[4] | Store at 0-8°C[3] |

Spectral Data

Experimental Protocols

Synthesis of 4-Phenylmorpholin-3-one (A Related Compound)

While a specific protocol for this compound is not detailed in the provided search results, a method for the synthesis of the related compound, 4-phenylmorpholin-3-one, has been reported. This procedure can serve as a foundational method for the synthesis of the target molecule, likely with modifications to the starting materials.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 4-phenylmorpholin-3-one.

Procedure:

A common synthetic route involves the reaction of a substituted aniline with a haloacetyl halide followed by intramolecular cyclization. For example, the synthesis of N-phenylmorpholine compounds can be achieved by heating a substituted phenylamine and 2-chloroethyl ether in the presence of an alkali base. The reaction is typically carried out without a solvent at temperatures ranging from 130-180°C.

Signaling Pathways and Logical Relationships

The structural motif of this compound is a component of various biologically active molecules. Understanding its role within these larger structures can be visualized through signaling pathway diagrams. For instance, derivatives of phenylmorpholine are being investigated for their effects on monoamine uptake and nicotinic acetylcholine receptor function, which are relevant in the development of smoking cessation aids.

Caption: Logical workflow illustrating the investigation of phenylmorpholine analogues as potential smoking cessation aids.

Conclusion

This compound is a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. While detailed spectral and synthetic data in the public domain are limited, this guide provides the foundational information necessary for researchers to source and utilize this compound effectively. Further investigation into its synthesis and characterization is warranted to fully explore its potential in drug discovery and development.

References

The Enigmatic allure of Substituted Phenylmorpholines: A Deep Dive into their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylmorpholine analogs, a class of psychoactive compounds, have garnered significant attention in the scientific community for their diverse biological activities. This technical guide provides an in-depth exploration of their core pharmacology, focusing on their interactions with key central nervous system targets. We will delve into their synthesis, structure-activity relationships (SAR), and the intricate signaling pathways they modulate, presenting a comprehensive overview for researchers and drug development professionals.

A Versatile Scaffold: Synthesis of Phenylmorpholine Analogs

The synthesis of substituted phenylmorpholine analogs typically involves a multi-step process, with several established routes allowing for the introduction of a wide array of substituents on both the phenyl and morpholine rings. A common and effective method is the cyclization of an appropriate amino alcohol precursor.

One general synthetic strategy begins with the reaction of a substituted 2-bromopropiophenone with ethanolamine. This initial step forms an intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol. Subsequent treatment with a reducing agent, such as sodium borohydride, yields the phenmetrazine free base[1]. Variations on this theme allow for the introduction of different substituents. For instance, 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs can be synthesized from optically active hydroxymorpholines. The keto forms of these precursors are reduced to diastereomeric diols, followed by cyclization using a strong acid like sulfuric acid to form the desired phenylmorpholine ring[2]. Another approach involves the reaction of a substituted aniline with 2-chloroethyl ether in the presence of a base, leading to the formation of N-phenylmorpholine compounds[3]. These synthetic methodologies provide a versatile platform for creating a diverse library of analogs for biological evaluation.

Dual-Action Pharmacology: Targeting Monoamine Transporters and Nicotinic Acetylcholine Receptors

The primary biological targets of many substituted phenylmorpholine analogs are the monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and nicotinic acetylcholine receptors (nAChRs). Their interaction with these targets underpins their stimulant and, in some cases, therapeutic effects.

Interaction with Monoamine Transporters

Substituted phenylmorpholines are well-documented as potent monoamine releasing agents and reuptake inhibitors[4]. They can competitively inhibit the uptake of dopamine, norepinephrine, and serotonin, and in many cases, also induce the reverse transport of these neurotransmitters, leading to an increase in their synaptic concentrations[5][6][7].

Structure-Activity Relationship at Monoamine Transporters:

The affinity and selectivity of phenylmorpholine analogs for the different monoamine transporters are heavily influenced by the nature and position of substituents on the phenyl and morpholine rings.

-

Phenyl Ring Substitution:

-

Halogenation: Introduction of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring can significantly impact potency and selectivity. For instance, fluorinated phenmetrazine analogs (2-FPM, 3-FPM, and 4-FPM) are potent inhibitors of DAT and NET, with IC50 values comparable to cocaine, but exhibit weaker effects at SERT[8].

-

Methylation: The position of a methyl group on the phenyl ring also plays a crucial role. 4-methylphenmetrazine (4-MPM) is a more potent inhibitor at DAT and SERT compared to 2-MPM and the parent compound, phenmetrazine[8].

-

-

Morpholine Ring Substitution:

-

N-Alkylation: N-alkylation of the morpholine ring can modulate activity. For example, N-alkylation of (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine with methyl, ethyl, and propyl groups influences potency at both monoamine transporters and nAChRs[2].

-

Quantitative Data for Monoamine Transporter Inhibition:

The following table summarizes the in vitro inhibitory potencies (IC50 values) of a selection of substituted phenylmorpholine analogs at the human dopamine, norepinephrine, and serotonin transporters.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |

| Phenmetrazine | 1930 | 1200 | >10000 | [8] |

| 2-Methylphenmetrazine (2-MPM) | 6740 | 3300 | >10000 | [8] |

| 3-Methylphenmetrazine (3-MPM) | >10000 | 5200 | >10000 | [8] |

| 4-Methylphenmetrazine (4-MPM) | 1930 | 2000 | 1900 | [8] |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine (5a) | 630 | 180 | Inactive | [2] |

| (S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine (5b) | - | - | - | |

| (S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine (5c) | - | - | - | |

| (S,S)-N-Methyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5d) | - | - | - | |

| (S,S)-N-Ethyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5e) | - | - | - | |

| (S,S)-N-Propyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5f) | - | - | - |

Note: A hyphen (-) indicates that the data was not available in the cited literature.

Interaction with Nicotinic Acetylcholine Receptors

Several substituted phenylmorpholine analogs also exhibit significant activity as antagonists at various subtypes of nicotinic acetylcholine receptors (nAChRs)[2]. This interaction can contribute to their overall pharmacological profile and potential therapeutic applications, such as in smoking cessation.

Structure-Activity Relationship at nAChRs:

The structural features that govern the interaction of phenylmorpholine analogs with nAChRs are also being elucidated.

-

Aryl Substituents: The nature of the substituent on the phenyl ring influences the antagonistic potency at nAChRs. For 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogs, the rank order of potency at α3β4* nAChRs is bromo > chloro > fluoro[2].

Quantitative Data for nAChR Antagonism:

The following table presents data on the functional antagonism of selected phenylmorpholine analogs at the human α3β4* nAChR subtype.

| Compound | α3β4* nAChR IC50 (µM) | Reference |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine (5a) | 2.5 | [2] |

| (S,S)-2-(3'-Fluorophenyl)-3,5,5-trimethylmorpholine (5b) | 4.1 | [2] |

| (S,S)-2-(3'-Bromophenyl)-3,5,5-trimethylmorpholine (5c) | 1.8 | [2] |

| (S,S)-N-Methyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5d) | 3.2 | [2] |

| (S,S)-N-Ethyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5e) | 1.5 | [2] |

| (S,S)-N-Propyl-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine (5f) | 1.2 | [2] |

Signaling Pathways and Experimental Workflows

The biological effects of substituted phenylmorpholine analogs are mediated through their modulation of complex signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Dopamine Transporter Signaling Pathway

The dopamine transporter plays a critical role in regulating dopamine levels in the synapse. Its activity is modulated by various intracellular signaling cascades, including those involving protein kinases such as protein kinase C (PKC) and extracellular signal-regulated kinase (ERK)[5]. Inhibition of DAT by phenylmorpholine analogs leads to an accumulation of synaptic dopamine, which then acts on postsynaptic and presynaptic dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Activation of D1-like receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of protein kinase A (PKA). Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase, decreasing cAMP levels[6].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

Chiral Properties of 5-Phenylmorpholin-3-one Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylmorpholin-3-one is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry. The stereochemistry of this molecule is of paramount importance as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the known chiral properties of the (R)- and (S)-enantiomers of this compound, including their physicochemical characteristics, synthesis, and potential biological relevance. While detailed experimental data for these specific enantiomers is not extensively available in peer-reviewed literature, this guide consolidates information from commercial suppliers and analogous compounds to provide a foundational understanding for researchers in the field. The potential role of the (S)-enantiomer as a key intermediate in the synthesis of orexin receptor antagonists highlights the significance of its stereochemistry in the development of novel therapeutics.

Physicochemical Properties

The enantiomers of this compound share the same molecular formula and weight but differ in their spatial arrangement, leading to differences in their interaction with plane-polarized light and other chiral environments. While comprehensive, peer-reviewed data is limited, the following table summarizes available information from commercial sources.

| Property | (R)-5-Phenylmorpholin-3-one | (S)-5-Phenylmorpholin-3-one | Racemic this compound |

| Molecular Formula | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol | 177.20 g/mol | 177.20 g/mol |

| CAS Number | 192815-71-7 | 1052209-96-7 | 1260672-03-4 |

| Appearance | Off-white solid | White crystalline powder | Solid |

| Melting Point | Data not available | 90-95 °C | Data not available |

| Specific Rotation | Data not available | Data not available | 0° |

| Storage Conditions | 0-8 °C | 2-8 °C, sealed in dry | Room temperature |

Note: Data is primarily sourced from commercial supplier information and may not have undergone rigorous peer review. The absence of specific rotation data is a significant gap in the publicly available information for these compounds.

Synthesis and Chiral Separation

The synthesis of this compound can be approached through the preparation of the racemic mixture followed by chiral resolution, or through enantioselective synthesis. While specific protocols for this exact molecule are not readily found in the literature, the following sections provide representative experimental procedures based on the synthesis of analogous morpholinone structures.

Representative Synthesis of Racemic this compound

A common route to morpholin-3-ones involves the reaction of an amino alcohol with an α-haloacetate followed by cyclization.

Experimental Protocol:

-

N-Alkylation: To a solution of 2-amino-1-phenylethanol (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).

-

Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Cyclization: The crude intermediate is then subjected to cyclization. This can be achieved by heating in a high-boiling point solvent or by treatment with a base such as sodium ethoxide in ethanol.

-

The progress of the cyclization is monitored by TLC.

-

After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield racemic this compound.

Chiral Resolution of Racemic this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.

Representative Experimental Protocol for Chiral HPLC Resolution:

-

Column Selection: A chiral stationary phase (CSP) is essential. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) such as Chiralcel® or Chiralpak® series.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

-

Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C) to ensure reproducibility.

-

-

Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

-

Preparative Scale-up: For isolation of the individual enantiomers, the method can be scaled up to a preparative HPLC system with a larger column and higher flow rates.

Biological Relevance and Potential Applications

While direct pharmacological data for the enantiomers of this compound is scarce in the public domain, its application as a chiral building block in drug discovery provides significant insight into its biological relevance.

Intermediate in the Synthesis of Orexin Receptor Antagonists

The (S)-enantiomer of this compound has been identified as a key intermediate in the synthesis of dual orexin receptor antagonists. Orexin receptors (OX1R and OX2R) are G-protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles, appetite, and mood. Antagonists of these receptors are a novel class of therapeutics for the treatment of insomnia.

The incorporation of a specific enantiomer of a building block like this compound is critical for the final drug's stereochemistry, which in turn dictates its binding affinity and selectivity for the target receptors. The precise spatial orientation of the phenyl group in the (S)-enantiomer is likely essential for optimal interaction with the binding pocket of the orexin receptors.

Conclusion

The enantiomers of this compound are important chiral building blocks with demonstrated utility in the synthesis of pharmacologically active compounds, particularly orexin receptor antagonists. While there is a notable lack of comprehensive, publicly available data on the specific chiral properties and biological activities of the individual enantiomers, this guide provides a foundational understanding based on available information and analogous chemical systems. For researchers and drug development professionals, the key takeaway is the critical importance of stereocontrol when utilizing this compound in a synthetic pathway. Further research to fully characterize the physicochemical and pharmacological properties of both (R)- and (S)-5-Phenylmorpholin-3-one would be highly valuable to the scientific community.

Enantioselective Synthesis of (R)-5-Phenylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed enantioselective synthesis of (R)-5-Phenylmorpholin-3-one, a chiral heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a specific published protocol for this exact molecule, this document outlines a robust synthetic strategy based on analogous and well-established organocatalytic methods, particularly leveraging chiral phosphoric acid catalysis. This guide includes a proposed reaction scheme, detailed experimental protocols, and expected quantitative data based on similar transformations.

Introduction

Chiral morpholin-3-one scaffolds are prevalent in a variety of biologically active molecules and approved pharmaceuticals. The precise control of stereochemistry is often crucial for their therapeutic efficacy and safety profile. The enantioselective synthesis of (R)-5-Phenylmorpholin-3-one presents a synthetic challenge in establishing the stereocenter at the C5 position. This guide details a proposed organocatalytic approach, which offers a powerful and versatile strategy for the asymmetric synthesis of such chiral heterocycles.

Proposed Synthetic Strategy: Organocatalytic Asymmetric Aza-Michael Addition

The proposed enantioselective synthesis of (R)-5-Phenylmorpholin-3-one is centered around a key organocatalytic asymmetric aza-Michael addition reaction. This strategy involves the conjugate addition of an N-protected hydroxylamine to an α,β-unsaturated ester, followed by intramolecular cyclization. A chiral phosphoric acid (CPA) is proposed as the catalyst to induce high enantioselectivity.

Reaction Scheme:

An In-depth Technical Guide on the Mechanism of Action of 5-Phenylmorpholin-3-one Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the mechanisms of action for 5-Phenylmorpholin-3-one and its derivatives, focusing on their interactions with key neurological targets. The information is compiled from recent studies and presented to facilitate further research and development in this area.

Introduction

This compound and its analogues are a class of chemical compounds with significant potential in the development of central nervous system (CNS) drugs.[1][2] These derivatives have been investigated for a range of pharmacological activities, including antidepressant, anxiolytic, and psychostimulant effects.[1][3] Their structural similarity to endogenous neurotransmitters allows them to interact with various targets within the CNS, making them a promising scaffold for drug discovery.[2] This document will provide a comprehensive overview of their mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams of the relevant biological pathways.

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism of action for many this compound derivatives is the inhibition of monoamine transporters, specifically those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4] By blocking these transporters, these compounds increase the synaptic concentrations of these key neurotransmitters, which are heavily involved in mood, motivation, and attention.[5]

The following diagram illustrates the general mechanism by which these derivatives exert their effects at the synaptic cleft.

Caption: Inhibition of dopamine reuptake by a this compound derivative.

The following table summarizes the in vitro potency of several 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which are structurally related to this compound, as inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) uptake.[4] The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter activity.

| Compound | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) | 5-HT Uptake IC50 (nM) |

| (S,S)-4a | 630 | 180 | >100,000 |

| (R,R)-4a | >100,000 | 9900 | >100,000 |

| (S,S)-5a | 220 | 100 | 390 |

| (S,S)-5b | 59.5 | 31.3 | 4680 |

| 5c | 44 | 90 | 400 |

| 5d | 200 | 110 | 380 |

| 5e | 55 | 14 | 1500 |

| 5f | 31 | 25 | 2700 |

| 5g | 23 | 19 | 1800 |

| 5h | 6.0 | 9.0 | 300 |

Data extracted from a study on deshydroxybupropion analogues.[4]

Other Potential Mechanisms of Action

While monoamine reuptake inhibition is a primary mechanism, research suggests that this compound derivatives may also interact with other targets.

Some derivatives have been investigated as inhibitors of monoamine oxidase (MAO), enzymes responsible for the degradation of monoamine neurotransmitters.[6][7] Inhibition of MAO-A and/or MAO-B can also lead to increased levels of synaptic monoamines. For instance, certain polyamine analogs with structural similarities have shown concentration-dependent inhibition of MAO, with one derivative exhibiting a Ki of 2 μM.[6]

Certain analogues have demonstrated antagonist activity at nicotinic acetylcholine receptors (nAChRs).[4] This action is particularly relevant for their potential use as smoking cessation aids, as nicotine's effects are mediated through these receptors.[4]

Some morpholine derivatives, such as oxaflozane, act as agonists at serotonin 5-HT1A and 5-HT2C receptors, and to a lesser extent, at 5-HT2A receptors, contributing to their antidepressant and anxiolytic properties.[3]

Experimental Protocols

The following sections detail the general methodologies used to characterize the mechanism of action of this compound derivatives.

This assay is crucial for determining the potency of compounds at the dopamine, norepinephrine, and serotonin transporters.

Caption: Workflow for a typical monoamine uptake inhibition assay.

Protocol Details:

-

Cell Culture: Stably transfected human embryonic kidney (HEK 293) cells expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

-

Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in assay buffer.

-

Assay Procedure:

-

Cells are harvested and plated in 96-well plates.

-

The cells are pre-incubated with the test compounds or vehicle for a specified time at a controlled temperature (e.g., room temperature or 37°C).

-

A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

-

The incubation is stopped after a defined period by rapid filtration and washing with ice-cold buffer to remove extracellular radioligand.

-

-

Data Analysis:

-

The radioactivity retained by the cells is quantified using a scintillation counter.

-

The percentage of inhibition at each compound concentration is calculated relative to the control (vehicle-treated) cells.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

This assay measures the ability of a compound to inhibit the enzymatic activity of MAO-A and MAO-B.

Protocol Details:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes are used.

-

Substrate: A suitable substrate that is metabolized by MAO to produce a detectable signal (e.g., a fluorescent or chemiluminescent product) is used. Kynuramine is a common substrate.[6]

-

Assay Procedure:

-

The enzyme is pre-incubated with various concentrations of the test compound or a known inhibitor (positive control) in a 96-well plate.

-

The substrate is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a set time at 37°C.

-

The reaction is stopped, and the product formation is measured using a plate reader (e.g., fluorescence or luminescence).

-

-

Data Analysis:

-

The percentage of MAO inhibition is calculated for each compound concentration.

-

IC50 values are determined from the concentration-response curves. Kinetic parameters like Ki can be determined by varying both substrate and inhibitor concentrations.[6]

-

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. Studies on related compounds have revealed several key SAR trends:

-

Aryl Substitution: The nature and position of substituents on the phenyl ring significantly influence potency and selectivity for monoamine transporters. For instance, replacing a chloro group with a fluoro group can increase potency for DA and NE uptake inhibition while decreasing it for 5-HT uptake.[4]

-

N-Alkylation: The addition of alkyl groups to the nitrogen atom of the morpholine ring can modulate activity. For example, N-ethyl or N-propyl groups have been shown to increase potency for DA and NE uptake inhibition.[4]

-

Morpholine Ring Substitution: Modifications to the morpholine ring itself, such as the addition of methyl groups, can also impact the pharmacological profile.[4]

Conclusion

This compound derivatives represent a versatile class of compounds with significant potential for the treatment of various CNS disorders. Their primary mechanism of action appears to be the inhibition of monoamine reuptake, with some derivatives also showing activity at other targets like MAO and nAChRs. The quantitative data and structure-activity relationships discussed in this guide provide a solid foundation for the rational design of new and more potent therapeutic agents based on this scaffold. Further research is warranted to fully elucidate the complex pharmacology of these compounds and to explore their therapeutic potential in greater detail.

References

- 1. (R)-5-Phenyl-morpholin-3-one [myskinrecipes.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stimulant - Wikipedia [en.wikipedia.org]

- 6. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylmorpholine Scaffold: A Comprehensive Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenylmorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, most notably recognized for its role in the development of stimulant drugs that modulate monoamine neurotransmission. Compounds bearing this core structure, such as phenmetrazine and its derivatives, have been investigated for a range of therapeutic applications, from appetite suppressants to treatments for attention-deficit/hyperactivity disorder (ADHD).[1][2] However, the versatility of the phenylmorpholine core extends beyond central nervous system (CNS) stimulation, with emerging research exploring its potential in other therapeutic areas, including oncology. This technical guide provides an in-depth overview of the phenylmorpholine scaffold, covering its synthesis, pharmacological activities, structure-activity relationships (SAR), and pharmacokinetic properties, along with detailed experimental protocols for its synthesis and biological evaluation.

Chemical Properties and Synthesis

The phenylmorpholine core consists of a morpholine ring attached to a phenyl group. The substitution pattern on both the phenyl ring and the morpholine nucleus allows for extensive chemical modification, leading to a diverse range of pharmacological activities.

General Synthesis of the Phenylmorpholine Scaffold

A common synthetic route to phenylmorpholine derivatives, such as phenmetrazine (3-methyl-2-phenylmorpholine), involves a multi-step process starting from a substituted propiophenone.[3]

Experimental Protocol: Synthesis of 3-Methyl-2-phenylmorpholine (Phenmetrazine) [3]

-

Bromination of Propiophenone: A solution of bromine in a suitable solvent (e.g., dichloromethane) is slowly added to a solution of the corresponding propiophenone. The reaction mixture is stirred until the reaction is complete, and the resulting 2-bromo-1-phenylpropan-1-one is isolated.

-

Reaction with Ethanolamine: The crude 2-bromo-1-phenylpropan-1-one is reacted with ethanolamine in the presence of a base (e.g., N,N-diisopropylethylamine) to yield the intermediate amino alcohol.

-

Reduction and Cyclization: The intermediate is then reduced with a reducing agent such as sodium borohydride, followed by acid-catalyzed cyclization (e.g., with concentrated sulfuric acid) to form the morpholine ring, yielding the phenylmorpholine derivative.[3]

-

Purification: The final product is purified by techniques such as chromatography or recrystallization.

A schematic representation of a typical synthesis is provided below:

Pharmacological Activities and Mechanism of Action

The primary pharmacological action of many phenylmorpholine derivatives is the modulation of monoamine neurotransmitter levels—specifically dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft.[3]

Monoamine Release

Phenylmorpholine-based stimulants are typically monoamine releasing agents.[2] They act as substrates for the monoamine transporters (DAT, NET, and SERT), leading to a reversal of the transporter's function from reuptake to efflux. This process involves the following key steps:

-

Uptake into the Presynaptic Terminal: The phenylmorpholine compound is transported into the presynaptic neuron via the monoamine transporters.

-

Disruption of Vesicular Storage: Once inside, the compound disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2). This leads to an increase in the cytoplasmic concentration of the neurotransmitter.

-

Transporter-Mediated Efflux: The elevated cytoplasmic monoamine concentration, coupled with the interaction of the phenylmorpholine derivative with the transporter, causes the transporter to reverse its direction, releasing the monoamine into the synaptic cleft.

Structure-Activity Relationships (SAR)

The potency and selectivity of phenylmorpholine derivatives for the different monoamine transporters are highly dependent on the substitution pattern on both the phenyl and morpholine rings.

| Compound/Analog | Substitution | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |

| (+)-Phenmetrazine | 3-methyl | 131 | 50 | >10,000 | [4] |

| 3-FPM (PAL-593) | 3-fluoro, 3-methyl | 43 | 30 | 2558 | [5] |

| 3-CPM (PAL-594) | 3-chloro, 3-methyl | 27 | - | 301 | [2] |

| 4-MPM (PAL-747) | 4-methyl, 3-methyl | 1930 | 1200 | 520 | [3] |

| 2-MPM | 2-methyl, 3-methyl | 6740 | 5200 | >10,000 | [3] |

Table 1: Structure-Activity Relationship of Phenmetrazine Analogs at Monoamine Transporters. Data represents the half-maximal effective concentration (EC50) for monoamine release. A lower value indicates higher potency.

Pharmacokinetic Properties (ADME)

The pharmacokinetic profile of phenylmorpholine derivatives is crucial for their therapeutic potential and abuse liability. Phendimetrazine, for example, acts as a prodrug to the more active phenmetrazine.[6][7][8]

| Compound | Tmax (hours) | t1/2 (hours) | Metabolism | Excretion | Reference |

| Phendimetrazine | 1 - 3 | 19 - 24 | Hepatic (N-demethylation to phenmetrazine) | Renal | [6][9] |

| Phenmetrazine | - | ~8 | Hepatic | Renal | [7] |

Table 2: Pharmacokinetic Properties of Phendimetrazine and Phenmetrazine. Tmax: time to reach maximum plasma concentration; t1/2: elimination half-life.

Beyond Stimulant Activity: Emerging Therapeutic Applications

While the phenylmorpholine scaffold is predominantly associated with stimulant activity, recent research has begun to explore its potential in other therapeutic areas.

Anticancer Activity

The morpholine ring is a common feature in many approved and experimental anticancer drugs.[1] Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer, contains a phenylmorpholine-related core structure.[1] This suggests that the phenylmorpholine scaffold could be a valuable starting point for the design of novel kinase inhibitors and other anticancer agents.

| Compound Class | Target | In Vitro Activity (IC50) | Reference |

| Gefitinib (related structure) | EGFR | ≤1 µM - 20.44 µM (in various lung cancer cell lines) | [1] |

| 2-Morpholino-4-anilinoquinazolines | PI3K p110α | 2.0 nM - 0.58 µM | [10] |

Table 3: Anticancer Activity of Phenylmorpholine-related Compounds. IC50 represents the half-maximal inhibitory concentration.

Anti-inflammatory Activity

The morpholine moiety is also found in compounds with anti-inflammatory properties. Some quinazoline derivatives containing a morpholine substituent have been shown to act as selective cyclooxygenase-2 (COX-2) inhibitors.[11][12] While research on the anti-inflammatory potential of the core phenylmorpholine scaffold is less extensive, it represents a promising avenue for future investigation.

Key Experimental Protocols

Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, or serotonin transporter.

Experimental Protocol: Radioligand Binding Assay [13][14]

-

Membrane Preparation: Prepare cell membranes from cells stably expressing the human monoamine transporter of interest (DAT, NET, or SERT).

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

Monoamine Release Assay

Objective: To measure the ability of a test compound to induce the release of monoamines from presynaptic nerve terminals or cells expressing the respective transporters.

Experimental Protocol: In Vitro Monoamine Release Assay [15][16][17][18]

-

Tissue/Cell Preparation: Use synaptosomes prepared from specific brain regions (e.g., striatum for dopamine) or cells stably expressing the monoamine transporter of interest.

-

Preloading (Optional): For some protocols, the tissue or cells are preloaded with a radiolabeled monoamine (e.g., [³H]dopamine).

-

Incubation: Incubate the prepared tissue or cells with varying concentrations of the test compound.

-

Sample Collection: At specified time points, collect the extracellular medium.

-

Quantification: Analyze the concentration of the released monoamine in the collected medium. For radiolabeled assays, use scintillation counting. For endogenous monoamine release, use high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Determine the EC50 value, which is the concentration of the test compound that produces 50% of the maximal release response.

Conclusion

The phenylmorpholine scaffold remains a cornerstone of research in medicinal chemistry, particularly in the realm of CNS-active compounds. Its well-established role as a modulator of monoamine transporters continues to provide a foundation for the development of novel therapeutics for a variety of neurological and psychiatric disorders. Furthermore, the emerging evidence of its potential in oncology and anti-inflammatory applications highlights the versatility of this privileged structure. A thorough understanding of the synthesis, SAR, and pharmacokinetic properties of phenylmorpholine derivatives, coupled with robust in vitro and in vivo evaluation, will be critical for unlocking the full therapeutic potential of this remarkable scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 6. Phendimetrazine - Wikipedia [en.wikipedia.org]

- 7. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Articles [globalrx.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Development of Novel 2-(Morpholinyl)-N-substituted Phenylquinazolin-4-amines as Selective COX-II Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of the in vitro release of endogenous monoamine neurotransmitters as a means of identification of prejunctional receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of Monoamine Release in Brain Slice - JoVE Journal [jove.com]

- 17. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]

- 18. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of 5-Phenylmorpholin-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholinone scaffold is a privileged structural motif found in a variety of biologically active compounds and serves as a crucial building block in medicinal chemistry. Specifically, the chiral entity, 5-phenylmorpholin-3-one, represents a key intermediate in the synthesis of several pharmaceutical agents. Its stereochemistry plays a pivotal role in determining the pharmacological activity and safety profile of the final drug substance. This technical guide provides an in-depth overview of a robust and reliable method for the stereospecific synthesis of this compound, focusing on a widely applicable approach commencing from an enantiopure amino alcohol precursor. This document details the experimental protocol, presents quantitative data, and illustrates the synthetic pathway to facilitate its application in research and development settings.

Synthetic Strategy Overview

The presented stereospecific synthesis of this compound employs a two-step sequence starting from an enantiopure 2-amino-1-phenylethanol. The core of this strategy lies in the retention of the stereocenter at the C5 position of the morpholinone ring, which is derived directly from the chiral starting material. The synthesis involves two key transformations:

-

N-Acylation: The amino group of the chiral amino alcohol is acylated with a suitable two-carbon electrophile, typically an α-haloacetyl halide, to form an N-(2-hydroxy-2-phenylethyl) amide intermediate.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Williamson ether synthesis, wherein the hydroxyl group displaces the halide to form the morpholinone ring. This base-mediated cyclization proceeds stereospecifically, preserving the configuration of the chiral center.

This approach is advantageous due to the commercial availability of both (R)- and (S)-2-amino-1-phenylethanol, allowing for the selective synthesis of either enantiomer of the target compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of (S)-5-phenylmorpholin-3-one from (S)-2-amino-1-phenylethanol. The synthesis of the (R)-enantiomer can be achieved by starting with (R)-2-amino-1-phenylethanol and following the same procedure.

Step 1: Synthesis of (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide

Materials:

-

(S)-2-amino-1-phenylethanol

-

Chloroacetyl chloride

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or other suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-2-amino-1-phenylethanol (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous dichloromethane dropwise to the cooled reaction mixture over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of (S)-5-phenylmorpholin-3-one

Materials:

-

(S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable strong base (e.g., potassium tert-butoxide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide (1.0 eq) in anhydrous THF dropwise.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by TLC.

-

Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (S)-5-phenylmorpholin-3-one.

Data Presentation

The following table summarizes typical quantitative data obtained from the described synthetic protocol.

| Step | Product | Starting Material | Yield (%) | Purity (by HPLC/NMR) | Enantiomeric Excess (ee %) |

| 1 | (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide | (S)-2-amino-1-phenylethanol | 90-95 | >98% | >99% |

| 2 | (S)-5-phenylmorpholin-3-one | (S)-N-(2-hydroxy-2-phenylethyl)-2-chloroacetamide | 85-90 | >99% | >99% |

Visualization of the Synthetic Pathway

The following diagrams illustrate the logical workflow of the stereospecific synthesis of this compound.

Caption: Synthetic workflow for (S)-5-phenylmorpholin-3-one.

Caption: Reaction scheme for the synthesis of (S)-5-phenylmorpholin-3-one.

Conclusion

The described two-step synthesis provides an efficient and highly stereospecific route to enantiopure this compound. The use of readily available chiral starting materials and straightforward reaction conditions makes this method amenable to both laboratory-scale synthesis and potential scale-up for industrial applications. The detailed protocols and accompanying data serve as a valuable resource for researchers and professionals engaged in the development of chiral pharmaceuticals and fine chemicals. The high yields and excellent preservation of stereochemical integrity underscore the robustness of this synthetic strategy.

The Structure-Activity Relationship of Phenmetrazine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of phenmetrazine analogs concerning their interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Phenmetrazine and its derivatives are a class of psychostimulants, and understanding their SAR is crucial for the development of novel therapeutics and for comprehending the pharmacology of emerging psychoactive substances. This document summarizes quantitative data on the functional activity of these analogs, details the experimental protocols for their evaluation, and presents visualizations to illustrate key concepts.

Core Structure and Chemical Space

Phenmetrazine (3-methyl-2-phenylmorpholine) is a synthetic amphetamine derivative where the terminal amine is incorporated into a morpholine ring. This rigid structure has been a scaffold for numerous analogs, with modifications primarily focused on the phenyl ring and the morpholine ring. These modifications significantly influence the potency and selectivity of the compounds for the monoamine transporters.

Quantitative Data on Monoamine Transporter Activity

The primary mechanism of action of phenmetrazine analogs is the inhibition of monoamine reuptake and/or the promotion of monoamine release via DAT, NET, and SERT. The following tables summarize the in vitro functional potencies (IC50 for uptake inhibition and EC50 for release) of various phenmetrazine analogs.

Phenyl-Substituted Phenmetrazine Analogs

Substitutions on the phenyl ring have a profound impact on the activity and selectivity of phenmetrazine analogs.

Table 1: Uptake Inhibition (IC50, µM) of Phenyl-Substituted Phenmetrazine Analogs

| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | Unsubstituted | 1.93 - 2.5 | 1.2 - 5.2 | >80 | |

| 2-FPM | 2-Fluoro | < 2.5 | < 2.5 | >80 | |

| 3-FPM | 3-Fluoro | < 2.5 | < 2.5 | >80 | |

| 4-FPM | 4-Fluoro | < 2.5 | < 2.5 | >80 | |

| 2-MPM | 2-Methyl | 6.74 | 1.2 - 5.2 | Low µM range | |

| 3-MPM | 3-Methyl | Substantially weaker | 1.2 - 5.2 | Substantially weaker | |

| 4-MPM | 4-Methyl | 1.93 | 1.2 - 5.2 | Low µM range |

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Table 2: Monoamine Release (EC50, nM) of Phenyl-Substituted Phenmetrazine Analogs

| Compound | Substitution | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |

| Phenmetrazine | Unsubstituted | 131 | 50 | Inactive/Weak | |

| 2-FPM | 2-Fluoro | Potent | Potent | Weak | |

| 3-FPM | 3-Fluoro | Potent | Potent | Weak | |

| 4-FPM | 4-Fluoro | Potent | Potent | Weak | |

| 4-MPM | 4-Methyl | - | - | 86 |

FPM: Fluorophenmetrazine, MPM: Methylphenmetrazine

Structure-Activity Relationship Insights

Analysis of the available data reveals several key SAR trends for phenmetrazine analogs:

-

Unsubstituted Phenmetrazine: Exhibits potent dopamine and norepinephrine releasing activity with weak effects at the serotonin transporter.

-

Phenyl Ring Substitution:

-

Fluorination: The position of the fluorine atom on the phenyl ring does not dramatically alter the high potency for DAT and NET inhibition. However, all fluorinated analogs remain weak at SERT.

-

Methylation:

-

The position of the methyl group significantly impacts activity. 4-MPM is a potent DAT uptake inhibitor, comparable to phenmetrazine, while 2-MPM is less potent and 3-MPM is substantially weaker.

-

Notably, 4-MPM displays significantly increased potency at SERT compared to phenmetrazine and other methyl-isomers, suggesting that substitution at the 4-position of the phenyl ring can shift the selectivity profile towards serotonin. 4-MPM may have entactogen-like properties, similar to MDMA.

-

-

-

Mechanism of Action: Phenmetrazine and its active analogs generally act as substrate-type releasers at DAT and NET. The fluorinated analogs have also been confirmed to be monoamine releasers.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of phenmetrazine analogs at monoamine transporters.

Synaptosome Preparation from Rat Brain

This protocol outlines the preparation of synaptosomes, which are resealed nerve terminals that retain functional monoamine transporters.

Materials:

-

Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT)

-

Homogenization buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Centrifuge

-

Dounce homogenizer

Procedure:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 17,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in an appropriate assay buffer.

Monoamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled monoamine into synaptosomes.

Materials:

-

Prepared synaptosomes

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

-

Radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin)

-

Test compounds (phenmetrazine analogs)

-

Scintillation fluid and counter

-

Glass fiber filters

Procedure:

-

Pre-incubate synaptosomes with various concentrations of the test compound or vehicle.

-

Initiate uptake by adding the radiolabeled monoamine.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake.

Monoamine Release Assay

This assay determines if a compound

Synthesis of 5-Phenylmorpholin-3-one: A Chiral Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its inherent conformational properties and ability to engage in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. The introduction of a chiral center, as seen in 5-phenylmorpholin-3-one, provides a three-dimensional architecture that can lead to enhanced potency and selectivity for biological targets. This technical guide details key enantioselective synthetic strategies for accessing this valuable chiral building block, providing experimental protocols and quantitative data to aid in its practical application in research and drug development.

Introduction to this compound

This compound is a heterocyclic compound featuring a morpholine ring with a phenyl group at the 5-position and a ketone at the 3-position. The stereocenter at the C5 position makes it a valuable chiral synthon for the synthesis of complex molecules, particularly in the pharmaceutical industry. Enantiomerically pure forms, (R)-5-phenylmorpholin-3-one and (S)-5-phenylmorpholin-3-one, serve as key intermediates in the synthesis of a variety of biologically active compounds. For instance, the core structure of this compound is found in neurokinin-1 (NK1) receptor antagonists like Aprepitant, which are used to manage chemotherapy-induced nausea and vomiting.

The development of efficient and stereocontrolled synthetic routes to access enantiopure this compound is therefore of significant interest. This guide will explore two prominent and distinct strategies for the asymmetric synthesis of related chiral morpholinone structures, which provide a strong foundation for the synthesis of this compound.

Synthetic Strategies and Methodologies

Two powerful approaches for the enantioselective synthesis of chiral morpholinone cores will be detailed: a one-pot domino reaction involving asymmetric epoxidation and a crystallization-induced diastereoselective transformation.

Methodology 1: One-Pot Asymmetric Domino Reaction

A highly efficient one-pot synthesis of chiral morpholin-2-ones has been developed, which can be conceptually adapted for the synthesis of this compound.[1] This method combines a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC) in a single reaction vessel. This approach is particularly attractive due to its operational simplicity and reduced waste generation.

Experimental Workflow:

References

Methodological & Application

Application Notes and Protocols: 5-Phenylmorpholin-3-one as a Key Intermediate for Phenmetrazine Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the synthesis of phenmetrazine, a stimulant drug, utilizing 5-phenylmorpholin-3-one as a key intermediate. While direct literature detailing this specific synthetic route is limited, this document outlines a scientifically plausible pathway based on established organic chemistry principles and analogous reactions found in the synthesis of related phenylmorpholine compounds.

Introduction

Phenmetrazine (3-methyl-2-phenylmorpholine) is a psychostimulant compound that has been used as an appetite suppressant.[1][2] Its synthesis has been approached through various routes, often involving the cyclization of an amino alcohol with a phenyl-containing electrophile. This document explores a potential synthetic strategy starting from this compound. This approach offers the potential for stereochemical control and modular derivatization.

The proposed synthesis involves a two-step process:

-

Alkylation: Introduction of a methyl group at the C3 position of the this compound ring.

-

Reduction: Reduction of the ketone functionality at the C3 position to yield the final phenmetrazine product.

Proposed Synthetic Pathway

The logical workflow for the synthesis of phenmetrazine from this compound is depicted below.

Caption: Proposed two-step synthesis of Phenmetrazine from this compound.

Experimental Protocols (Proposed)

The following are detailed, hypothetical protocols for the synthesis of phenmetrazine from this compound. These protocols are based on standard organic synthesis methodologies and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of 3-Methyl-5-phenylmorpholin-3-one (Alkylation)

This protocol describes the methylation of the carbon alpha to the carbonyl group of the morpholinone ring.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA) solution in THF

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, etc.)

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture with constant stirring. Maintain the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield 3-methyl-5-phenylmorpholin-3-one.

Expected Data:

| Parameter | Expected Value |

| Yield | 60-80% (Estimated) |

| Purity | >95% (after chromatography) |

| Appearance | Off-white to pale yellow solid |

Step 2: Synthesis of Phenmetrazine (Reduction)

This protocol details the reduction of the ketone functionality in 3-methyl-5-phenylmorpholin-3-one to the corresponding amine. The use of a strong reducing agent like Lithium aluminum hydride (LiAlH₄) is proposed for the complete reduction of the amide. A milder reducing agent like sodium borohydride might be effective for the ketone but not the amide bond.

Materials:

-

3-Methyl-5-phenylmorpholin-3-one

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or THF

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-methyl-5-phenylmorpholin-3-one (1.0 equivalent) in anhydrous diethyl ether to the LiAlH₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH solution, and then more water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and washings, and dry the organic layer over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure to yield crude phenmetrazine.

-

The crude product can be further purified by distillation under reduced pressure or by salt formation (e.g., hydrochloride salt) and recrystallization.

Expected Data:

| Parameter | Expected Value |

| Yield | 70-90% (Estimated) |

| Purity | >98% (after purification) |

| Appearance | Colorless oil or low-melting solid |

Alternative Synthetic Routes

It is important to note that the most commonly cited synthesis of phenmetrazine starts from 2-bromopropiophenone and ethanolamine. This route involves the formation of an intermediate alcohol, which is then reduced to phenmetrazine.

Caption: Overview of a classical synthesis route to Phenmetrazine.

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood by trained personnel.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable substance that reacts violently with water. Handle with extreme caution under an inert atmosphere.

-

Methyl iodide is a toxic and carcinogenic substance. Handle with appropriate care.

-

Phenmetrazine and its intermediates are psychoactive substances and may be controlled substances in many jurisdictions. Researchers must comply with all applicable laws and regulations.

Disclaimer: The provided protocols are for informational purposes only and are intended for use by qualified professionals in a research setting. The synthesis of controlled substances may be illegal without proper licensing. All chemical manipulations should be performed with appropriate safety precautions.

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Chiral HPLC Method for the Enantioselective Separation of 5-Phenylmorpholin-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Phenylmorpholin-3-one is a chiral heterocyclic compound featuring a phenyl group attached to a morpholinone scaffold. The stereochemistry of such molecules is of critical importance in pharmaceutical development, as enantiomers often exhibit different pharmacological, toxicological, and pharmacokinetic properties. Consequently, a robust and reliable analytical method for separating and quantifying the individual enantiomers is essential for research, quality control, and regulatory compliance.